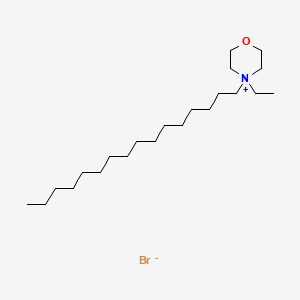
4-Ethyl-4-hexadecylmorpholin-4-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane is a quaternary ammonium compound with a unique structure that includes a long alkyl chain and an oxygen atom within a six-membered ring. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
R3N+R’X→R3N+R’X−
where ( \text{R}_3\text{N} ) is the tertiary amine and ( \text{R’}\text{X} ) is the alkyl halide.
Industrial Production Methods
In industrial settings, the production of 4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to a tertiary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxides are commonly employed.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of tertiary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents and disinfectants.
Mécanisme D'action
The mechanism of action of 4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane involves its interaction with cell membranes. The long alkyl chain inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and fungi.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with a different functional group but similar applications.
Uniqueness
4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane is unique due to the presence of an oxygen atom within the ring structure, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other quaternary ammonium compounds and can lead to different physicochemical properties and applications.
Propriétés
Numéro CAS |
52132-57-7 |
|---|---|
Formule moléculaire |
C22H46BrNO |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
4-ethyl-4-hexadecylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C22H46NO.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(4-2)19-21-24-22-20-23;/h3-22H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
KLFNLCQNZFRTSJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+]1(CCOCC1)CC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B14010816.png)
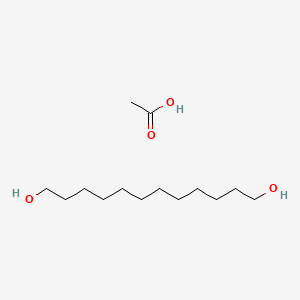
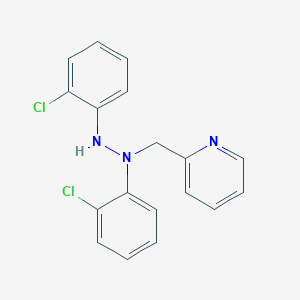
![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)
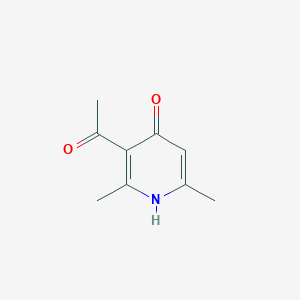
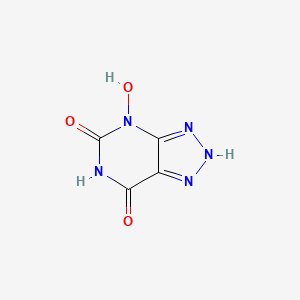
![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)

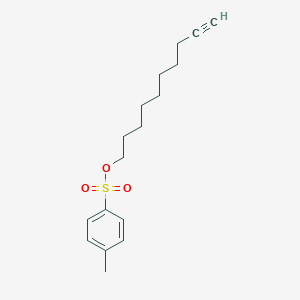
![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)

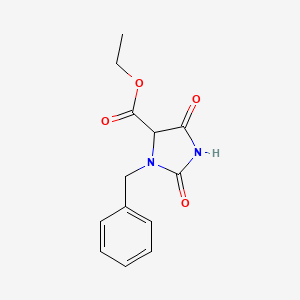
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)

